N-[(furan-3-yl)methyl]-3-(phenylsulfanyl)-N-[2-(thiophen-2-yl)ethyl]propanamide
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Overview
Description
N-[(furan-3-yl)methyl]-3-(phenylsulfanyl)-N-[2-(thiophen-2-yl)ethyl]propanamide is an organic compound that features a complex structure with multiple functional groups, including furan, thiophene, and phenylsulfanyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-3-yl)methyl]-3-(phenylsulfanyl)-N-[2-(thiophen-2-yl)ethyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan-3-yl Methyl Intermediate: This step involves the alkylation of furan with a suitable alkyl halide under basic conditions to form the furan-3-yl methyl intermediate.
Synthesis of the Phenylsulfanyl Intermediate: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction where a thiol reacts with a phenyl halide.
Coupling of Intermediates: The furan-3-yl methyl and phenylsulfanyl intermediates are coupled using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) to form the desired amide bond.
Introduction of the Thiophen-2-yl Ethyl Group: The final step involves the alkylation of the amide with a thiophen-2-yl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-3-yl)methyl]-3-(phenylsulfanyl)-N-[2-(thiophen-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Oxidized derivatives of furan and thiophene
Reduction: Corresponding amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, N-[(furan-3-yl)methyl]-3-(phenylsulfanyl)-N-[2-(thiophen-2-yl)ethyl]propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound may exhibit interesting pharmacological properties due to the presence of multiple heterocyclic rings. It could potentially be investigated for its activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of furan and thiophene rings which are known for their conductive properties.
Mechanism of Action
The mechanism of action of N-[(furan-3-yl)methyl]-3-(phenylsulfanyl)-N-[2-(thiophen-2-yl)ethyl]propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-[(furan-2-yl)methyl]-3-(phenylsulfanyl)-N-[2-(thiophen-2-yl)ethyl]propanamide
- N-[(furan-3-yl)methyl]-3-(phenylsulfanyl)-N-[2-(thiophen-3-yl)ethyl]propanamide
- N-[(furan-3-yl)methyl]-3-(phenylsulfanyl)-N-[2-(pyridin-2-yl)ethyl]propanamide
Uniqueness
N-[(furan-3-yl)methyl]-3-(phenylsulfanyl)-N-[2-(thiophen-2-yl)ethyl]propanamide is unique due to the specific positioning of the furan, thiophene, and phenylsulfanyl groups. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-3-phenylsulfanyl-N-(2-thiophen-2-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S2/c22-20(10-14-25-18-5-2-1-3-6-18)21(15-17-9-12-23-16-17)11-8-19-7-4-13-24-19/h1-7,9,12-13,16H,8,10-11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISFYTSBBACCEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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